molecular formula C13H18N2O2 B14836681 4-Cyclopropoxy-6-isopropyl-N-methylnicotinamide

4-Cyclopropoxy-6-isopropyl-N-methylnicotinamide

Katalognummer: B14836681
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: SNRUMDPIFHHXPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropoxy-6-isopropyl-N-methylnicotinamide is an organic compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . This compound features a nicotinamide core substituted with cyclopropoxy and isopropyl groups, making it a unique derivative of nicotinamide.

Vorbereitungsmethoden

The synthesis of 4-Cyclopropoxy-6-isopropyl-N-methylnicotinamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. The process involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product .

Analyse Chemischer Reaktionen

4-Cyclopropoxy-6-isopropyl-N-methylnicotinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Cyclopropoxy-6-isopropyl-N-methylnicotinamide has various applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-6-isopropyl-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. As a derivative of nicotinamide, it may interact with enzymes and receptors involved in cellular metabolism and signaling. The exact molecular targets and pathways are still under investigation.

Vergleich Mit ähnlichen Verbindungen

4-Cyclopropoxy-6-isopropyl-N-methylnicotinamide can be compared with other nicotinamide derivatives, such as:

The uniqueness of this compound lies in its specific substitutions, which may confer unique chemical and biological properties.

Eigenschaften

Molekularformel

C13H18N2O2

Molekulargewicht

234.29 g/mol

IUPAC-Name

4-cyclopropyloxy-N-methyl-6-propan-2-ylpyridine-3-carboxamide

InChI

InChI=1S/C13H18N2O2/c1-8(2)11-6-12(17-9-4-5-9)10(7-15-11)13(16)14-3/h6-9H,4-5H2,1-3H3,(H,14,16)

InChI-Schlüssel

SNRUMDPIFHHXPP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=NC=C(C(=C1)OC2CC2)C(=O)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.